1-(Piperidin-4-ylcarbonyl)azepane
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Overview
Description
1-(Piperidin-4-ylcarbonyl)azepane is a heterocyclic compound featuring a seven-membered azepane ring fused with a piperidine ring. This compound is known for its diverse biological activities, including antitumor, antiviral, and antibacterial properties. Its unique structure makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-ylcarbonyl)azepane can be synthesized through several methods. One common approach involves the reaction of piperidine with azepane under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-ylcarbonyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and acids are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-(Piperidin-4-ylcarbonyl)azepane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antitumor, antiviral, and antibacterial properties, making it a subject of study in drug development.
Medicine: Research focuses on its potential therapeutic applications, including its role in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-ylcarbonyl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A six-membered ring compound commonly used in medicinal chemistry.
Azepane: A seven-membered ring compound similar to 1-(Piperidin-4-ylcarbonyl)azepane but without the piperidine ring.
Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
1-(Piperidin-4-ylcarbonyl)azepane is a heterocyclic compound characterized by a unique structure that integrates a seven-membered azepane ring with a piperidine moiety. This compound has garnered attention due to its diverse biological activities, including antitumor, antiviral, and antibacterial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical properties:
- IUPAC Name : azepan-1-yl(piperidin-4-yl)methanone
- Molecular Formula : C₁₂H₂₂N₂O
- CAS Number : 86542-89-4
The compound's structure allows it to interact with various biological targets, contributing to its pharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 18 μM against human breast cancer cells (MCF-7), indicating moderate efficacy comparable to established chemotherapeutics like Olaparib, which has an IC50 of 57.3 μM .
The antitumor effects are primarily mediated through the inhibition of poly (ADP-ribose) polymerase (PARP1), a key enzyme involved in DNA repair. The compound enhances the cleavage of PARP1 and increases the phosphorylation of H2AX, a marker for DNA damage response. Additionally, it activates caspase pathways, leading to apoptosis in cancer cells .
Antiviral Activity
This compound has also shown promising antiviral properties. Research indicates that it can inhibit viral replication through interference with viral entry or replication mechanisms. The specific viral targets and pathways remain under investigation but suggest potential applications in treating viral infections.
Antibacterial Properties
The compound demonstrates antibacterial activity against a range of pathogenic bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways within bacterial cells. Further studies are required to elucidate the specific bacteria affected and the detailed mechanisms involved.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Compound | Structure Type | Biological Activity | IC50 (μM) |
---|---|---|---|
This compound | Azepane-Piperidine | Antitumor | 18 |
Olaparib | PARP Inhibitor | Antitumor | 57.3 |
Piperidine | Six-membered ring | Various pharmacological | N/A |
Azepane | Seven-membered ring | Limited biological data | N/A |
This table illustrates how this compound stands out in terms of its specific biological activities compared to its analogs.
Case Study: Efficacy in Cancer Treatment
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, confirming its potential as a therapeutic agent against breast cancer.
Research Findings on Mechanisms
Further investigations have focused on the molecular interactions between this compound and cellular targets. Studies utilizing molecular docking simulations have suggested that the compound binds effectively to PARP1, inhibiting its activity and leading to increased DNA damage in cancer cells .
Properties
IUPAC Name |
azepan-1-yl(piperidin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h11,13H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKOHTHENZSVRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383325 |
Source
|
Record name | 1-(piperidin-4-ylcarbonyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86542-89-4 |
Source
|
Record name | 1-(piperidin-4-ylcarbonyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.